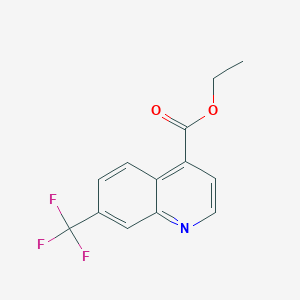
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethyl ester group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antiseptic, antipyretic, and antiperiodic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride as an esterification agent . The reaction typically occurs in a suitable solvent under controlled temperature and time conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-4-carboxylate derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like chloroacetyl chloride and acetyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Various quinoline-4-carboxylate derivatives.
Applications De Recherche Scientifique
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel quinoline derivatives and rare earth complexes.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 7-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins, leading to various biological effects. For example, it can inhibit topoisomerase and other enzymes involved in DNA replication and repair, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Similar structure but with a hydroxyl group at the 4th position.
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Contains a chloro group instead of a carboxylate group.
Uniqueness
The presence of both the trifluoromethyl and ethyl ester groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
ethyl 7-(trifluoromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10-5-6-17-11-7-8(13(14,15)16)3-4-9(10)11/h3-7H,2H2,1H3 |
Clé InChI |
QEFMKSUWERNUGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


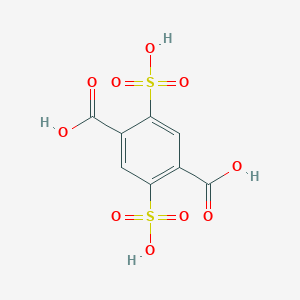

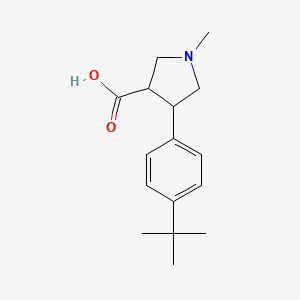
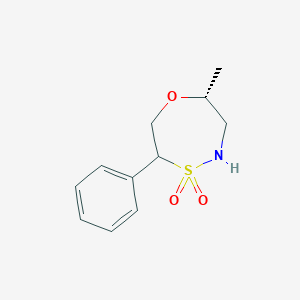
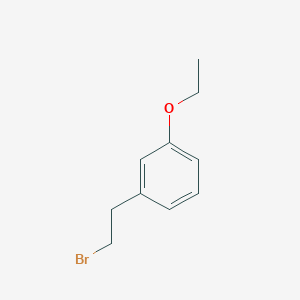
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
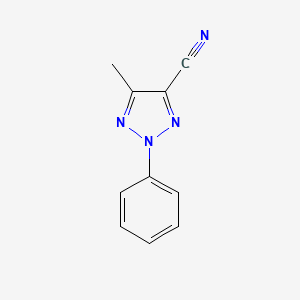
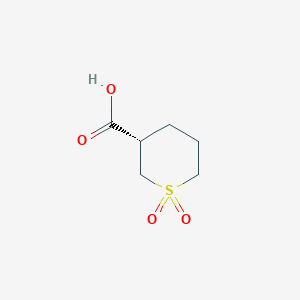
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)

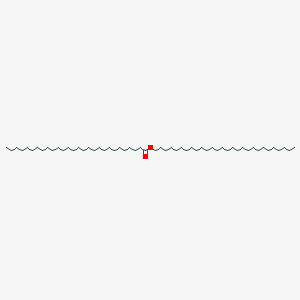
![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
